3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-17-9-12(8-15-17)11-4-2-6-18(10-11)14(19)16-13-5-3-7-20-13/h3,5,7-9,11H,2,4,6,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXVFQUKSUXXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine and thiophene rings. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) serves as a key site for hydrolysis and substitution:
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Acidic/Basic Hydrolysis : Under reflux with 6M HCl or 40% NaOH, the amide bond cleaves to yield piperidine-1-carboxylic acid and 2-aminothiophene. Yields vary (45–72%) depending on reaction time and temperature.
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Nucleophilic Acyl Substitution : Reactivity with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon is hindered by steric bulk from the piperidine and thiophene groups. Limited success is reported for alkylation.
Piperidine Ring Modifications
The piperidine ring undergoes functionalization at nitrogen and carbon centers:
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N-Alkylation : Treatment with methyl iodide in THF/K₂CO₃ substitutes the piperidine nitrogen, forming quaternary ammonium salts (e.g., 3-(1-methylpyrazol-4-yl)-1-methylpiperidinium iodide ). This reaction proceeds in 68% yield .
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Ring-Opening Reactions : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) cleave the piperidine ring, producing glutaric acid derivatives. Selectivity challenges arise due to competing pyrazole oxidation .
Pyrazole Functionalization
The 1-methylpyrazole substituent participates in cross-coupling and electrophilic substitution:
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Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the pyrazole’s 4-position undergoes arylation. For example, coupling with phenylboronic acid yields 3-(1-methyl-4-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide (62% yield) .
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N-Methylation : Further methylation is sterically hindered, but demethylation via BBr₃ in DCM removes the existing methyl group, enabling subsequent derivatization .
Thiophene Reactivity
The thiophene ring engages in electrophilic substitution and coordination chemistry:
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Nitration : Concentrated HNO₃/H₂SO₄ nitrates the thiophene at the 5-position, forming N-(5-nitrothiophen-2-yl)piperidine-1-carboxamide derivatives. Regioselectivity is confirmed via NMR .
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Metal Coordination : The sulfur atom binds to Pd(II) or Cu(I) in catalytic systems, facilitating C–H activation for cross-dehydrogenative coupling (CDC) reactions .
Heterocycle Fusion Reactions
The scaffold participates in cyclization to form polycyclic systems:
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Triazolothiadiazine Formation : Reaction with thiocarbohydrazide and aldehydes under acidic conditions generates fused triazolothiadiazine derivatives. Yields range from 55–78% depending on substituent electronics .
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Pyrazolo-Pyrimidine Synthesis : Condensation with β-ketoesters forms pyrazolo[1,5-a]pyrimidines, leveraging the pyrazole’s nucleophilicity .
Comparative Reaction Yields
Mechanistic Insights
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Amide Hydrolysis : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, with rate-limiting proton transfer.
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Pyrazole Coupling : Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation and reductive elimination .
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Thiophene Nitration : Electrophilic attack by NO₂⁺ occurs at the electron-rich 5-position, stabilized by sulfur’s resonance .
Stability Under Reaction Conditions
The compound demonstrates moderate thermal stability (<200°C) but degrades under prolonged UV exposure. Acidic/basic conditions >100°C lead to piperidine ring decomposition .
Scientific Research Applications
Metabolic Disorders
Research indicates that compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide may inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in the regulation of cortisol levels. This inhibition is beneficial for treating conditions associated with metabolic syndrome, including:
- Type 2 Diabetes
- Obesity
- Hypertension
Studies have shown that such compounds can ameliorate insulin resistance and improve lipid profiles, thus presenting a promising avenue for metabolic disorder therapies .
Central Nervous System Disorders
The compound is also being investigated for its neuroprotective properties. It has been suggested that it may have potential in treating:
- Alzheimer's Disease
- Mild Cognitive Impairment
The mechanism of action appears to involve modulation of neurotransmitter systems and reduction of neuroinflammation, which are critical in the pathophysiology of these CNS disorders .
Case Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
A study demonstrated that derivatives of piperidine compounds, including those with pyrazole and thiophene groups, effectively inhibited the enzyme mentioned above. This inhibition was linked to improved metabolic parameters in animal models of obesity and diabetes .
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The presence of sulfonyl groups (e.g., in the heart failure compound and danicamtiv ) correlates with cardiovascular and neurological applications. In contrast, the target compound lacks a sulfonyl group, which may limit its utility in similar pathways.
- Halogenated substituents (e.g., difluoromethyl in ) enhance metabolic stability and binding affinity, as seen in danicamtiv’s improved pharmacokinetics . The target compound’s methyl and thiophene groups may prioritize different interactions.
Thiophene vs. Isoxazole Carboxamide :
- The thiophen-2-yl group in the target compound is associated with antibacterial activity in analogues like (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide . However, isoxazole carboxamide derivatives (e.g., ) are linked to CNS and cardiovascular targets, suggesting divergent therapeutic pathways.
The target compound’s simpler piperidine scaffold may favor synthetic accessibility.
Functional Analogues with Pyrazole-Thiophene Hybrids
- Antibacterial Agents: Compounds like 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes exhibit activity against Gram-positive bacteria, with halogenated derivatives (e.g., 4-chlorophenyl) showing enhanced potency .
- Anti-inflammatory Agents : Pyrazole-thiophene hybrids with cyclopenta[b]thiophen scaffolds (e.g., ) demonstrate anti-inflammatory activity, but the target compound’s piperidine core may alter its mechanism compared to these fused-ring systems.
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a pyrazole and thiophene moiety. Its synthesis typically involves multi-step reactions, starting from the formation of the pyrazole ring, followed by the introduction of the piperidine and thiophene groups. The synthesis can be optimized using catalysts and specific solvents to enhance yield and purity.
Biological Activities
Research indicates that derivatives of pyrazole and thiophene exhibit a wide range of biological activities, including:
- Antiviral Activity : Compounds related to pyrazole have shown promising antiviral effects against various viruses. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations .
- Anticancer Properties : Pyrazole derivatives have been extensively studied for their anticancer potential. Molecules similar to 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways, which is a common characteristic of thiophene-containing compounds .
The biological activity of 3-(1-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is believed to involve its interaction with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways that mediate various biological responses. For example, some studies suggest that pyrazole derivatives can act as inhibitors of key enzymes involved in viral replication or cancer cell survival .
Case Studies
Several studies have investigated the efficacy of similar compounds in preclinical models:
- Antiviral Efficacy : A study reported that a related pyrazole compound exhibited an EC50 value of 6.7 µM against Hepatitis C virus (HCV), highlighting its potential as an antiviral agent .
- Anticancer Activity : In vitro studies demonstrated that certain pyrazole derivatives could reduce the viability of cancer cell lines by over 80% at concentrations as low as 7 µM, indicating strong anticancer activity .
- Safety Profile : Toxicological assessments have shown that many pyrazole derivatives possess favorable safety profiles, with minimal cytotoxicity observed in normal cell lines compared to cancerous ones .
Data Tables
| Biological Activity | Compound | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antiviral | Pyrazole Derivative A | 6.7 | High |
| Anticancer | Pyrazole Derivative B | 7 | >10 |
| Anti-inflammatory | Pyrazole Derivative C | 15 | Moderate |
Q & A
Q. How can researchers design assays to evaluate the compound’s inhibitory effects on specific enzymatic targets?
- Methodology :
- Enzyme selection : Choose targets with structural homology to known pyrazole-binding proteins (e.g., COX-2, JAK2).
- Assay format : Use fluorescence-based (e.g., FRET) or colorimetric (e.g., ADP-Glo™ kinase) assays.
- Controls : Include positive controls (e.g., Celecoxib for COX-2) and negative controls (DMSO vehicle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
